Bis-PEG3-NHS Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

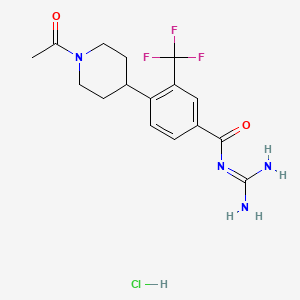

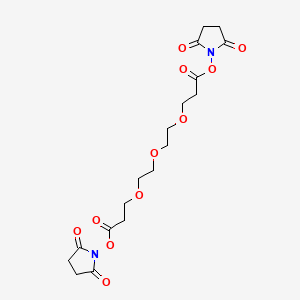

Bis-PEG3-NHS Ester is a PEG derivative containing two NHS ester groups . It is a non-cleavable 3-unit PEG linker used for antibody-agent-conjugation (ADC) . The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

The molecular weight of Bis-PEG3-NHS Ester is 444.39 . Its chemical formula is C18H24N2O11 . The elemental analysis shows that it contains Carbon (48.65%), Hydrogen (5.44%), Nitrogen (6.30%), and Oxygen (39.60%) .Chemical Reactions Analysis

Bis-PEG3-NHS Ester contains two NHS ester groups that can react with primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . This reaction occurs at pH 7-9, forming stable amide bonds .Physical And Chemical Properties Analysis

Bis-PEG3-NHS Ester is a solid substance with a white to off-white color . It is soluble in water , which is attributed to the hydrophilic PEG spacer .Scientific Research Applications

Protein Pegylation

“Bis-PEG3-NHS Ester” is used in the process of pegylation, which involves the covalent attachment of polyethylene glycol (PEG) to proteins . This process increases the water solubility of proteins, reduces their immunogenicity, and enhances their stability and circulating half-life .

Crosslinking Proteins

“Bis-PEG3-NHS Ester” can be used for crosslinking proteins. The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG3 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .

Antibody-Drug Conjugation (ADC)

“Bis-PEG3-NHS Ester” is a non-cleavable linker used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of therapeutics that deliver cytotoxic drugs to specific cells, such as cancer cells, via antibodies.

Labeling Primary Amines

The NHS ester groups in “Bis-PEG3-NHS Ester” can react with primary amines (-NH2) in proteins, amine-modified oligonucleotides, and other amine-containing molecules . This makes it useful for labeling these molecules for various research applications.

Increasing Solubility in Aqueous Media

The hydrophilic PEG spacer in “Bis-PEG3-NHS Ester” increases solubility in aqueous media . This property is beneficial in various biological, chemical, and pharmaceutical settings.

Surface Modification

“Bis-PEG3-NHS Ester” can be used for surface modification. The PEG spacer provides for surface treatment or bioconjugation without steric hindrance .

Protein and Surface Modification

“Bis-PEG3-NHS Ester” is used in protein and surface modification . The PEG-containing derivatives covalently attach or modify surfaces, proteins, and other molecules, a process called PEGylation .

Synthesis of Defined-Length PEG Reagents

“Bis-PEG3-NHS Ester” is used in the synthesis of defined-length PEG reagents . These reagents are crucial for precise and versatile application of PEG in proteomics and other biological research methods .

Mechanism of Action

Target of Action

The primary targets of Bis-PEG3-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These primary amines are predominantly found on the outside surfaces of proteins and are readily accessible for bioconjugation .

Mode of Action

Bis-PEG3-NHS Ester interacts with its targets through the formation of stable amide bonds . The N-hydroxysuccinimide (NHS) ester groups present in Bis-PEG3-NHS Ester react efficiently with primary amino groups in neutral or weakly alkaline buffers . This interaction results in the formation of a stable amide bond, linking the Bis-PEG3-NHS Ester to the target molecule .

Pharmacokinetics

The hydrophilic polyethylene glycol (peg) spacer in bis-peg3-nhs ester increases its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of Bis-PEG3-NHS Ester’s action is the formation of a stable amide bond with primary amines on proteins and other amine-containing molecules . This allows for the conjugation of various agents to these molecules, enabling a wide range of applications in biological and chemical research.

Action Environment

The action of Bis-PEG3-NHS Ester is influenced by the pH of the environment. The NHS ester groups in Bis-PEG3-NHS Ester react with primary amines most efficiently in neutral or weakly alkaline buffers . Therefore, the pH of the environment can significantly influence the compound’s action, efficacy, and stability.

Safety and Hazards

Bis-PEG3-NHS Ester is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of contact, it is advised to wash with copious amounts of water and seek medical attention .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O11/c21-13-1-2-14(22)19(13)30-17(25)5-7-27-9-11-29-12-10-28-8-6-18(26)31-20-15(23)3-4-16(20)24/h1-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGNUERFYQLUNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis-PEG3-NHS Ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-[(Dimethylamino)methyl]-3,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606094.png)

![Yl)pyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B606098.png)

![4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One](/img/structure/B606101.png)